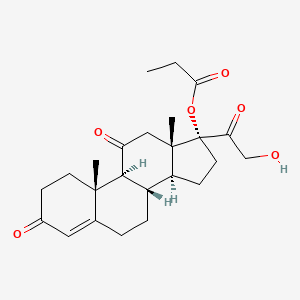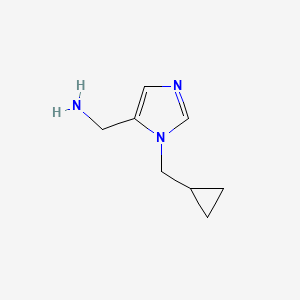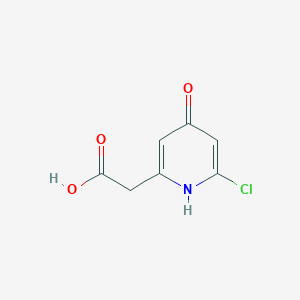
Risedronic Acid N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Risedronic Acid N-Oxide is a derivative of risedronic acid, a bisphosphonate used primarily in the treatment of osteoporosis and Paget’s disease. This compound is known for its ability to inhibit bone resorption, thereby strengthening bones and reducing the risk of fractures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Risedronic Acid N-Oxide can be synthesized through the oxidation of risedronic acid. One common method involves the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts under mild reaction conditions . Another method employs titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent . These methods are preferred due to their efficiency and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of microwave irradiation has been explored to reduce reaction times and improve yields . This method, although promising, can be relatively expensive for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
Risedronic Acid N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of risedronic acid to its N-oxide form is a key reaction .
Common Reagents and Conditions
Common reagents used in the oxidation process include sodium percarbonate, hydrogen peroxide, and titanium silicalite . These reactions are typically carried out under mild conditions to ensure high yields and purity.
Major Products
The primary product of these reactions is this compound, which retains the bisphosphonate structure essential for its biological activity .
Aplicaciones Científicas De Investigación
Risedronic Acid N-Oxide has a wide range of applications in scientific research:
Mecanismo De Acción
Risedronic Acid N-Oxide works by binding to bone hydroxyapatite and inhibiting the activity of osteoclasts, the cells responsible for bone resorption . This binding prevents the breakdown of bone tissue, thereby maintaining bone density and strength. The compound is taken up by osteoclasts through fluid-phase endocytosis, leading to the inhibition of their activity .
Comparación Con Compuestos Similares
Similar Compounds
Alendronic Acid: Another bisphosphonate used to treat osteoporosis.
Ibandronic Acid: Known for its higher potency compared to risedronic acid, it is used in the treatment of osteoporosis and metastatic bone disease.
Zoledronic Acid: The most potent bisphosphonate, used for treating severe cases of osteoporosis and Paget’s disease.
Uniqueness
Risedronic Acid N-Oxide is unique due to its specific oxidation state, which may confer different pharmacokinetic and pharmacodynamic properties compared to its non-oxidized counterpart . Its ability to inhibit bone resorption while being potentially gentler on the digestive system makes it a valuable alternative in certain clinical scenarios .
Propiedades
Fórmula molecular |
C7H11NO8P2 |
|---|---|
Peso molecular |
299.11 g/mol |
Nombre IUPAC |
[1-hydroxy-2-(1-oxidopyridin-1-ium-3-yl)-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C7H11NO8P2/c9-7(17(11,12)13,18(14,15)16)4-6-2-1-3-8(10)5-6/h1-3,5,9H,4H2,(H2,11,12,13)(H2,14,15,16) |
Clave InChI |
HYEZNYFSEDLYRE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C[N+](=C1)[O-])CC(O)(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



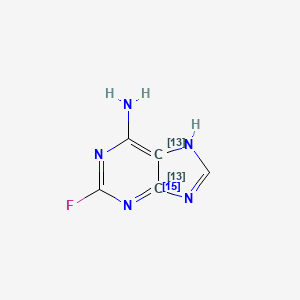
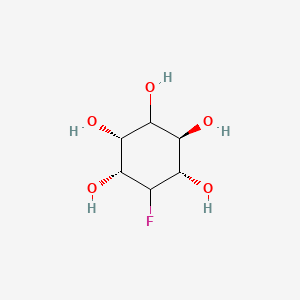
![N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester](/img/structure/B13439749.png)
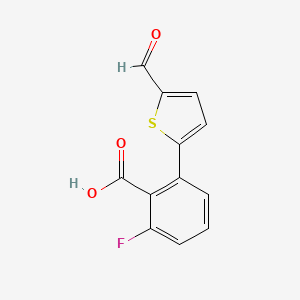
![1-[3-[4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one](/img/structure/B13439758.png)
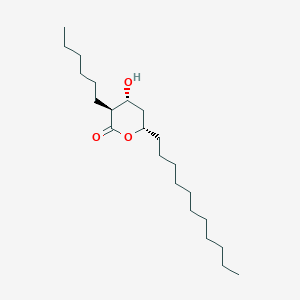

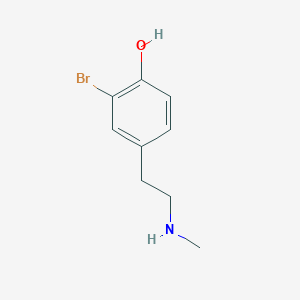
![1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13439781.png)
